molecular formula C7H7ClO2 B102097 4-Chloro-3-methylpyrocatechol CAS No. 18257-21-1

4-Chloro-3-methylpyrocatechol

Cat. No. B102097
CAS RN: 18257-21-1
M. Wt: 158.58 g/mol
InChI Key: IRYAHOGVOVVMOG-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpyrocatechol is a chlorocatechol that is catechol which is substituted by a methyl group at position 3 and a chlorine at position 4 . Its molecular formula is C7H7ClO2 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methylpyrocatechol consists of a catechol group (a benzene ring with two hydroxyl groups) substituted by a methyl group at position 3 and a chlorine atom at position 4 . The molecular weight is 158.582 .


Physical And Chemical Properties Analysis

The boiling point of 4-Chloro-3-methylpyrocatechol is 275.2ºC at 760mmHg and its density is 1.384g/cm3 .

Scientific Research Applications

Analytical Methodology

  • A study by Chen Su-qing (2010) presents a high-performance liquid chromatographic method for determining pure 4-methylpyrocatechol, a compound closely related to 4-Chloro-3-methylpyrocatechol. This method uses a C18 column and a UV detector, with a detection limit of 0.04 μg/mL, indicating its utility in precise analytical contexts (Chen Su-qing, 2010).

Microbial Metabolism

  • Research by Horvath (1970) and Gaunt & Evans (1971) explores the co-metabolism of methyl- and chloro-substituted catechols, including 4-Chloro-3-methylpyrocatechol, by bacteria. These studies highlight the biodegradation pathways of such compounds, emphasizing their significance in environmental microbiology (Horvath, 1970), (Gaunt & Evans, 1971).

Soil Degradation Studies

  • A study by Sattar (1981) examines the persistence of 5-chloro-3-methylcatechol in soil. This research provides insights into the environmental fate of chloro-methylcatechols, with implications for understanding the degradation of similar compounds in natural settings (Sattar, 1981).

Enzymatic Studies

  • Investigations into the enzymatic processing of chloromethylcatechols, including 4-Chloro-3-methylpyrocatechol, provide insight into the biochemical pathways and challenges in degrading such compounds, as explored by Pollmann, Wray, and Pieper (2005) (Pollmann, Wray, & Pieper, 2005).

Biochemical Pathway Identification

  • Research by Gaunt & Evans (1971) identifies early intermediates in the oxidation of 4-chloro-2-methylphenoxyacetate, contributing to the understanding of the metabolic pathways of chloro-methylcatechols in microorganisms (Gaunt & Evans, 1971).

Electrochemical Studies

Environmental Oxidation Processes

  • Kronholm et al. (2002) study the oxidation of 4-chloro-3-methylphenol in various conditions, contributing to the understanding of its behavior under environmental oxidation processes (Kronholm, Huhtala, Haario, & Riekkola, 2002).

properties

IUPAC Name

4-chloro-3-methylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-4-5(8)2-3-6(9)7(4)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYAHOGVOVVMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171307
Record name 4-Chloro-3-methylpyrocatechol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylpyrocatechol

CAS RN

18257-21-1
Record name 4-Chloro-3-methyl-1,2-benzenediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methylpyrocatechol
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Record name 4-Chloro-3-methylpyrocatechol
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Record name 4-chloro-3-methylpyrocatechol
Source European Chemicals Agency (ECHA)
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Record name 4-CHLORO-3-METHYLPYROCATECHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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